molecular formula C17H14O4S B12851814 Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester

Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester

Cat. No.: B12851814
M. Wt: 314.4 g/mol
InChI Key: ZSRYYOFHDZGXKI-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with a 2-oxo-2-[(phenylmethyl)thio]acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester typically involves multiple steps. One common method is the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve the partial oxidation of toluene to produce benzoic acid, followed by esterification with methanol . Catalysts such as manganese or cobalt naphthenates are often used to facilitate the oxidation process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.

    Industry: It can be used in the production of fine chemicals and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific biological context and the target enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and potential biological activities. The presence of the 2-oxo-2-[(phenylmethyl)thio]acetyl group makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C17H14O4S

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 4-(2-benzylsulfanyl-2-oxoacetyl)benzoate

InChI

InChI=1S/C17H14O4S/c1-21-16(19)14-9-7-13(8-10-14)15(18)17(20)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

ZSRYYOFHDZGXKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C(=O)SCC2=CC=CC=C2

Origin of Product

United States

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